3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione
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Overview
Description
3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[h][1,6]naphthyridine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthyridine precursor, followed by the introduction of the ethyl, methoxy, and methylphenyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also help in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one substituent with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique properties can be leveraged in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione include other naphthyridine derivatives and benzimidazoles. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique properties and activities. For example, the presence of the ethyl and methoxy groups might enhance its solubility or binding affinity to certain targets, making it more effective in specific applications.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable tool for studying various chemical and biological processes, and its potential therapeutic properties hold promise for future drug development.
Properties
CAS No. |
189568-66-9 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3/c1-4-14-21(25)16-12-23-19-15(9-7-11-18(19)27-3)20(16)24(22(14)26)17-10-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3 |
InChI Key |
NRVCQWRHPDYARH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=CN=C3C(=C2N(C1=O)C4=CC=CC=C4C)C=CC=C3OC |
Origin of Product |
United States |
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